molecular formula C11H15NO2 B1600936 Ethyl 2-(4-(aminomethyl)phenyl)acetate CAS No. 62910-48-9

Ethyl 2-(4-(aminomethyl)phenyl)acetate

Cat. No.: B1600936
CAS No.: 62910-48-9
M. Wt: 193.24 g/mol
InChI Key: FMELKQUZTWEFLT-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(aminomethyl)phenyl)acetate: is an organic compound with the molecular formula C11H15NO2. It is a derivative of phenylacetic acid and contains an amino group attached to the benzene ring, making it a useful intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • From 4-(aminomethyl)benzoic acid: The compound can be synthesized by esterifying 4-(aminomethyl)benzoic acid with ethanol in the presence of an acid catalyst.

  • From 4-(aminomethyl)benzyl chloride: Another method involves reacting 4-(aminomethyl)benzyl chloride with ethyl acetate under basic conditions.

Industrial Production Methods: In industrial settings, the compound is typically produced through large-scale esterification reactions, often using continuous flow reactors to ensure efficiency and consistency.

Types of Reactions:

  • Oxidation: this compound can be oxidized to form the corresponding carboxylic acid.

  • Reduction: The compound can be reduced to form the corresponding amine.

  • Substitution: It can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Using reducing agents like lithium aluminum hydride.

  • Substitution: Using nucleophiles like hydroxide or alkoxide ions.

Major Products Formed:

  • Oxidation: 4-(aminomethyl)benzoic acid.

  • Reduction: 4-(aminomethyl)benzylamine.

  • Substitution: Various substituted phenylacetates.

Scientific Research Applications

Chemistry: Ethyl 2-(4-(aminomethyl)phenyl)acetate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands. Medicine: The compound is used in the development of new drugs, particularly those targeting neurological disorders and inflammation. Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-(4-(aminomethyl)phenyl)acetate exerts its effects depends on its specific application. For example, in drug development, it may act as a precursor to active pharmaceutical ingredients that interact with molecular targets such as enzymes or receptors. The exact pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

  • Ethyl 2-(aminomethyl)butanoate: Similar structure but with a different alkyl chain length.

  • Ethyl 2-(4-(aminomethyl)benzoyl)acetate: Similar core structure but with a different functional group.

Uniqueness: Ethyl 2-(4-(aminomethyl)phenyl)acetate is unique due to its specific arrangement of functional groups, which allows for distinct reactivity and applications compared to similar compounds.

Properties

IUPAC Name

ethyl 2-[4-(aminomethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-14-11(13)7-9-3-5-10(8-12)6-4-9/h3-6H,2,7-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMELKQUZTWEFLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00468181
Record name Ethyl [4-(aminomethyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62910-48-9
Record name Ethyl [4-(aminomethyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.5 g (2.6 mmol) of ethyl (4-cyanophenyl)acetate was dissolved in 70 ml of ethanolic ammonia solution and hydrogenated, at room temperature and under standard pressure, over Raney nickel. After 45 minutes, the mixture was filtered and evaporated. This resulted in 0.42 g (82%) of ethyl (4-aminomethylphenyl)acetate. MS (ES+): m/e=194.11
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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